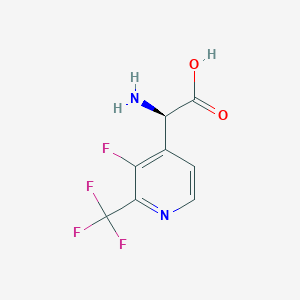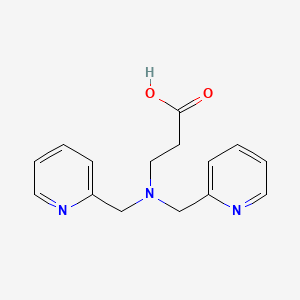
5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(3-(4-((4-Chloro-3-sulfophenyl)diazenyl)-2-ethoxy-5-methylphenyl)ureido)phenyl)diazenyl)-2-hydroxybenzoic acid is a complex organic compound characterized by its multiple diazenyl and sulfonyl groups. This compound is notable for its vibrant color properties, making it a significant candidate in dye chemistry and related applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(3-(4-((4-Chloro-3-sulfophenyl)diazenyl)-2-ethoxy-5-methylphenyl)ureido)phenyl)diazenyl)-2-hydroxybenzoic acid typically involves multiple steps:
Diazotization: The initial step involves the diazotization of 4-chloro-3-sulfophenylamine using sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt formed is then coupled with 2-ethoxy-5-methylphenylamine to form the intermediate azo compound.
Ureido Formation: The intermediate is further reacted with phenyl isocyanate to introduce the ureido group.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and coupling with 2-hydroxybenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch Processing: Utilizing large reactors for diazotization and coupling reactions.
Purification: Employing techniques such as crystallization and chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and ethoxy groups.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The chloro and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Chemistry: Used as a dye intermediate due to its vibrant color properties.
Analytical Chemistry: Employed in colorimetric assays for detecting various analytes.
Biology and Medicine
Biological Staining: Utilized in histology for staining tissues and cells.
Drug Development: Investigated for potential therapeutic properties due to its structural complexity.
Industry
Textile Industry: Applied in the dyeing of fabrics.
Paints and Coatings: Used in the formulation of pigments for paints.
Wirkmechanismus
The compound exerts its effects primarily through its diazenyl and sulfonyl groups. These groups can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The diazenyl groups can participate in electron transfer reactions, while the sulfonyl groups can form strong interactions with amino acid residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Chloro-3-sulfophenyl)diazenyl)benzoic acid
- 2-((4-(4-Chloro-3-sulfophenyl)diazenyl)phenyl)urea
Uniqueness
5-((4-(3-(4-((4-Chloro-3-sulfophenyl)diazenyl)-2-ethoxy-5-methylphenyl)ureido)phenyl)diazenyl)-2-hydroxybenzoic acid is unique due to its combination of diazenyl, ureido, and sulfonyl groups, which confer distinct chemical and physical properties. This structural complexity allows for a wide range of applications and interactions, making it a versatile compound in various fields.
Eigenschaften
CAS-Nummer |
94088-50-3 |
|---|---|
Molekularformel |
C29H25ClN6O8S |
Molekulargewicht |
653.1 g/mol |
IUPAC-Name |
5-[[4-[[4-[(4-chloro-3-sulfophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C29H25ClN6O8S/c1-3-44-26-15-23(36-35-20-8-10-22(30)27(14-20)45(41,42)43)16(2)12-24(26)32-29(40)31-17-4-6-18(7-5-17)33-34-19-9-11-25(37)21(13-19)28(38)39/h4-15,37H,3H2,1-2H3,(H,38,39)(H2,31,32,40)(H,41,42,43) |
InChI-Schlüssel |
FTKOABBAIOOXDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


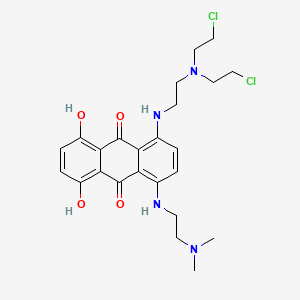
![7-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345933.png)
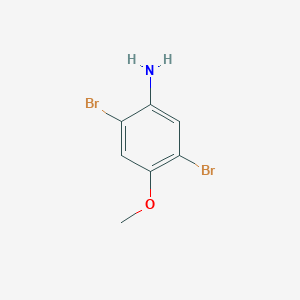

![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)
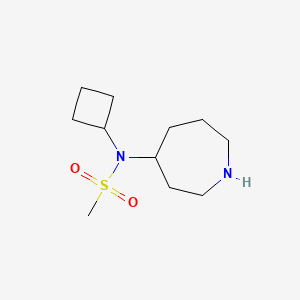
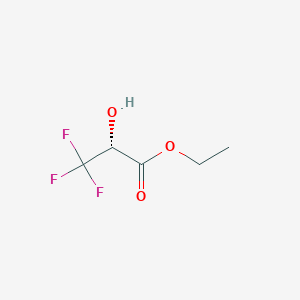
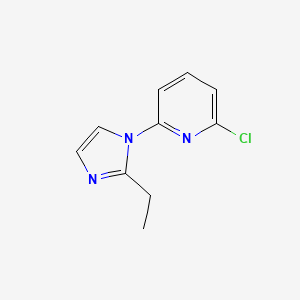
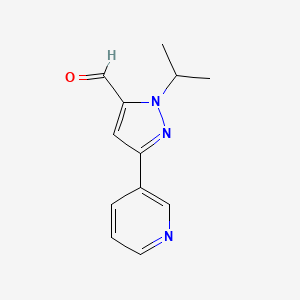
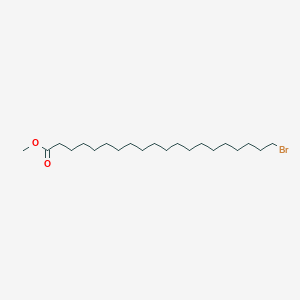
amine](/img/structure/B13345981.png)

